![molecular formula C7H14N4S B3033343 4-amino-5-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1017664-30-0](/img/structure/B3033343.png)
4-amino-5-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-amino-5-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol, also known as PTT, is an organic compound with a thiol group attached to a triazole ring. This compound is a useful building block in the synthesis of various compounds and has been used in a number of scientific research applications.
Scientific Research Applications
4-amino-5-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as amino acids, peptides, and nucleic acids. It has also been used in the synthesis of fluorescent probes and as a catalyst in organic reactions. Additionally, 4-amino-5-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol has been used in the study of enzyme kinetics and protein-ligand interactions.
Mechanism of Action
4-amino-5-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol is a thiol-containing compound that can react with various substrates. It can form covalent bonds with nucleophiles, such as amines, and can also form coordination bonds with metals. Additionally, 4-amino-5-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol can form hydrogen bonds with other molecules, and can also act as a Lewis acid.
Biochemical and Physiological Effects
4-amino-5-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4-amino-5-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol can inhibit the growth of cancer cells, and it has also been shown to have anti-inflammatory and anti-bacterial properties. Additionally, 4-amino-5-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol has been shown to have antioxidant properties and can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-amino-5-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol is its low toxicity. This makes it a safe and effective compound for use in laboratory experiments. Additionally, 4-amino-5-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol is relatively inexpensive and can be stored for long periods of time. However, one limitation of 4-amino-5-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol is that it is not very soluble in water, which can make it difficult to use in some experiments.
Future Directions
Given the range of biochemical and physiological effects of 4-amino-5-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol, there are a number of potential future directions for research. These include further exploration of its anti-cancer and anti-inflammatory properties, as well as its potential to be used as a drug delivery system. Additionally, further research could be done to explore its potential to be used as a catalyst in organic reactions and its ability to form coordination bonds with metals. Additionally, further research could be done to explore its ability to form hydrogen bonds with other molecules and its potential to be used as a Lewis acid.
properties
IUPAC Name |
4-amino-3-pentan-3-yl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S/c1-3-5(4-2)6-9-10-7(12)11(6)8/h5H,3-4,8H2,1-2H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWBUUJMDLKEOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NNC(=S)N1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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